Product packaging for 2-Pentanoylfuran(Cat. No.:CAS No. 3194-17-0)

2-Pentanoylfuran

Cat. No.: B1584616
CAS No.: 3194-17-0
M. Wt: 152.19 g/mol
InChI Key: HTOZHTBIOGGHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pentanoylfuran is a furanyl ketone compound supplied for specialized research applications. A scientific study has documented its use in gamma radiolysis research, where solutions of this compound in 2-propanol were irradiated by a Cobalt-60 source to study radiation-induced chemical changes and decomposition yields . This highlights its value in radiochemistry and radiation stability research. The compound can be synthesized through multiple pathways, including methods involving ion-exchange resins, with varying yields reported . As a high-purity research chemical, this compound is presented for laboratory investigation purposes only. This product is designated "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1584616 2-Pentanoylfuran CAS No. 3194-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)pentan-1-one
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InChI

InChI=1S/C9H12O2/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-7H,2-3,5H2,1H3
Source PubChem
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InChI Key

HTOZHTBIOGGHDJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CO1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90185779
Record name 2-Pentanoylfuran
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Molecular Weight

152.19 g/mol
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Physical Description

Colourless liquid; Sweet caramel aroma
Record name 2-Pentanoylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

101.00 °C. @ 10.00 mm Hg
Record name 1-(2-Furanyl)-1-pentanone
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Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 1-(2-Furanyl)-1-pentanone
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Record name 2-Pentanoylfuran
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.009-1.015
Record name 2-Pentanoylfuran
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CAS No.

3194-17-0
Record name 2-Pentanoylfuran
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Record name 1-furan-2-ylpentan-1-one
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Record name 2-PENTANOYLFURAN
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Advanced Synthetic Methodologies and Chemical Transformations of 2 Pentanoylfuran

Diverse Synthetic Routes to 2-Pentanoylfuran

The synthesis of this compound, an important intermediate, can be achieved through various chemical pathways. These routes range from direct acylation of the furan (B31954) ring to more complex multi-step strategies. The choice of method often depends on factors like desired yield, available starting materials, and adherence to environmentally conscious principles.

The most direct method for preparing this compound is the Friedel-Crafts acylation of furan. byjus.comsigmaaldrich.com This electrophilic aromatic substitution reaction involves reacting furan with an acylating agent, such as pentanoyl chloride or pentanoic anhydride (B1165640), in the presence of a Lewis acid catalyst. byjus.comsigmaaldrich.com

Common Lewis acid catalysts like aluminum chloride (AlCl₃) are often used; however, due to the acid-sensitive nature of the furan ring, which is prone to polymerization, milder catalysts are preferred to avoid degradation and improve yields. stackexchange.com Boron trifluoride (BF₃), often as a more manageable etherate complex, has been shown to be a more effective catalyst for the acylation of furan. stackexchange.com Other catalysts, such as zinc chloride, have also been employed. google.com The reaction typically deactivates the aromatic ring to further substitution, leading primarily to the monoacylated product. organic-chemistry.org

The general mechanism for Friedel-Crafts acylation involves the formation of an acylium ion (RCO⁺) from the reaction of the acyl halide or anhydride with the Lewis acid catalyst. byjus.comsigmaaldrich.com This electrophile then attacks the furan ring, leading to the formation of a ketone after deprotonation. byjus.com

Table 1: Comparison of Catalysts in Furan Acylation

Catalyst System Acylating Agent Key Features Reference(s)
Aluminum Chloride (AlCl₃) Acyl Halides / Anhydrides Traditional Lewis acid, but can cause furan polymerization. stackexchange.com
Boron Trifluoride (BF₃) Acyl Halides / Anhydrides Milder catalyst, leading to better yields with sensitive substrates like furan. stackexchange.com
Zinc Chloride (ZnCl₂) Acetic Anhydride Used in the presence of acetic acid to reduce furan polymerization. google.com
Zeolites (e.g., H-beta) Acetic Anhydride Heterogeneous catalyst, allowing for continuous flow processes. rsc.org
Heteropoly Acids Acetic Anhydride Green and clean catalyst, avoiding chlorinated chemicals. researchgate.net

In more complex organic syntheses, this compound can serve as a crucial intermediate rather than the final target molecule. wikipedia.orgsavemyexams.com Planning such a multi-step synthesis requires a retrosynthetic approach, where the target molecule is conceptually broken down into simpler precursors. msu.eduyoutube.com The order in which different functional groups are introduced is critical to achieving the desired substitution pattern on the furan ring. libretexts.org

For instance, a synthetic pathway might involve the initial Friedel-Crafts acylation of furan to produce this compound. libretexts.org Subsequent reactions can then modify other parts of the molecule or the pentanoyl side chain. For example, the ketone group of this compound could be reduced to an alcohol, which is then used in further transformations. Alternatively, other positions on the furan ring could be functionalized in subsequent steps, with the existing pentanoyl group directing the position of the new substituent. libretexts.org

These strategies are fundamental in the synthesis of complex natural products and pharmaceuticals where the furan moiety is a key structural component. nih.gov

Modern synthetic chemistry places increasing emphasis on "green" principles, aiming to reduce waste and use less hazardous materials. ajgreenchem.com In the context of this compound synthesis, this has led to the development of more environmentally friendly catalytic systems.

One approach involves replacing traditional homogeneous Lewis acids, which can be difficult to separate from the reaction mixture and often generate significant waste, with solid acid catalysts. rsc.org Zeolites, such as H-beta, and supported heteropoly acids are examples of heterogeneous catalysts that can be used for the acylation of furan. rsc.orgresearchgate.net These catalysts are easily recoverable and reusable, which simplifies the work-up procedure and minimizes waste. ajgreenchem.com

For example, the continuous liquid-phase acylation of furan with acetic anhydride has been successfully carried out using an H-beta zeolite catalyst in a fixed-bed reactor. rsc.org Another green approach utilizes chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay, which provides high conversion and selectivity without the use of chlorinated chemicals. researchgate.net The use of biomass-derived starting materials is another key aspect of green chemistry in this field. nih.gov

Mechanistic Elucidation of Reactions Involving this compound

Understanding the reaction mechanisms, including the kinetics and intermediates, is crucial for optimizing the synthesis of this compound and predicting its behavior in subsequent chemical transformations.

Kinetic studies of the Friedel-Crafts acylation of furan and its derivatives provide insight into the reaction's controlling factors. For the acylation of 2-methylfuran (B129897) with octanoic anhydride using an Al-MCM-41 catalyst, the apparent activation energy was determined to be 15.5 ± 1.4 kcal mol⁻¹. acs.orgosti.gov The reaction orders with respect to 2-methylfuran and the anhydride were found to be approximately 0.6 and 0.5, respectively, with negligible inhibition from the products. osti.govosti.gov

Table 2: Kinetic Parameters for Furan Acylation Reactions

Reactant System Catalyst Apparent Activation Energy (Ea) Proposed Rate-Determining Step Reference(s)
2-Methylfuran + Octanoic Anhydride Al-MCM-41 15.5 ± 1.4 kcal mol⁻¹ Formation of acyl intermediate acs.orgosti.gov
Furan + Acetic Anhydride Cr₀.₆₆-DTP/K-10 18.03 kcal/mol - researchgate.net
2-Methylfuran + Acetic Acid HZSM-5 - Dehydration of acid to form surface acyl species nih.gov

The mechanism of Friedel-Crafts acylation proceeds through several key intermediates. byjus.com The first is the formation of a complex between the acylating agent and the Lewis acid catalyst. sigmaaldrich.com This is followed by the generation of a resonance-stabilized acylium ion, which acts as the electrophile. byjus.comsigmaaldrich.com

The electrophilic attack of the acylium ion on the furan ring leads to a temporary loss of aromaticity and the formation of a cyclohexadienyl cation-like intermediate, often referred to as a σ-complex or Arenium ion. byjus.com The final step is the deprotonation of this intermediate, which restores the aromaticity of the furan ring and yields the this compound product. byjus.com

In catalytic systems using solid acids like zeolites, the reaction is proposed to follow an Eley-Rideal mechanism. acs.orgosti.gov In this model, one reactant (e.g., the anhydride) adsorbs onto the catalyst's active site, forming an acyl intermediate, which then reacts with the other reactant (furan) from the bulk phase. acs.orgosti.gov Techniques like temperature-programmed desorption (TPD) have been used to provide evidence for the formation of surface acyl species as key intermediates in these reactions. nih.gov

Radiolysis and Photodegradation Mechanisms of this compound

The degradation of this compound can be initiated by high-energy sources such as gamma radiation (radiolysis) or by exposure to light (photodegradation). While specific studies on this compound are not extensively detailed in the literature, the degradation mechanisms can be inferred from the well-documented behavior of furan and its derivatives under similar conditions.

Radiolysis Mechanisms: The radiolysis of organic compounds in aqueous solutions is primarily driven by reactive species generated from the radiolysis of water, including the hydroxyl radical (•OH), hydrated electron (e-aq), and hydrogen atom (H•). For furan derivatives, the predominant reaction is the addition of the highly reactive hydroxyl radical to the electron-rich furan ring. organic-chemistry.orgresearchgate.net This addition disrupts the aromaticity of the ring and forms radical intermediates.

The general mechanism for the radiolysis of furan compounds involves several potential pathways scribd.com:

Radical Addition: The •OH radical can add to the C2 or C5 positions of the furan ring, which are activated by the oxygen atom. In this compound, the C5 position is the most likely site of initial attack due to the electronic nature of the furan ring.

H-Atom Abstraction: Abstraction of a hydrogen atom from the pentanoyl side chain or the furan ring itself can occur, leading to the formation of carbon-centered radicals.

Electron Scavenging: The presence of oxygen can significantly influence the reaction pathways, as it is an efficient radical and electron scavenger, leading to the formation of peroxyl radicals and subsequent degradation products. researchgate.net

The process begins with the interaction of ionizing radiation with the material, generating ions, excited molecules, and radicals that trigger irreversible chemical changes. wku.edu The stability and subsequent reactions of these initial radical species determine the final degradation products.

Photodegradation Mechanisms: Acylfurans are known to be sensitive to light, and care is often taken to shield them from light to prevent photodegradation. msu.edu The photodegradation of organic molecules generally proceeds via two main mechanisms: a free radical mechanism or a singlet oxygen mechanism. researchgate.netfayoum.edu.eg

Free Radical Mechanism: Upon absorption of UV radiation, the this compound molecule can be promoted to an excited state. This high-energy state can lead to the homolytic cleavage of bonds, such as C-H or C-C bonds in the pentanoyl chain or within the furan ring, creating free radicals. researchgate.net These radicals can then participate in chain reactions, leading to a variety of degradation products.

Photo-oxidation: In the presence of oxygen and a photosensitizer, highly reactive singlet oxygen can be generated. This species can react with the furan ring, which acts as a diene, in a [4+2] cycloaddition reaction (Diels-Alder type) to form an endoperoxide intermediate. nih.gov This unstable intermediate can then rearrange or decompose to form various oxidized products. Other photochemical reactions like photo-isomerization are also possible for furan compounds. libretexts.orgchim.itschoolwires.net The absorption of UV light by the molecule is a prerequisite for these direct photochemical reactions to occur. schoolwires.netjk-sci.com

For this compound, the conjugated system encompassing the furan ring and the carbonyl group is the primary chromophore responsible for absorbing UV light, initiating the photodegradation process.

Derivatization and Functionalization of the Furan Ring and Pentanoyl Moiety

The dual functionality of this compound, comprising a reactive furan ring and a modifiable pentanoyl side chain, allows for a wide range of chemical transformations. These modifications can be directed selectively to either the side chain or the heterocyclic ring.

Strategies for Modifying the Pentanoyl Side Chain

The pentanoyl group offers several handles for chemical modification, primarily centered around the reactivity of the carbonyl group and the adjacent α-carbons.

Reduction of the Carbonyl Group: The ketone of the pentanoyl chain can be selectively reduced to a secondary alcohol, 1-(furan-2-yl)pentan-1-ol. This is a common transformation achieved with high chemoselectivity using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. uobasrah.edu.iq Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective. researchgate.netuobasrah.edu.iq

Complete Deoxygenation to an Alkyl Chain: The pentanoyl group can be fully reduced to a pentyl group, yielding 2-pentylfuran. This deoxygenation can be accomplished through several classic methods, including the Huang-Minlon reduction (a variation of the Wolff-Kishner reduction) under basic conditions, or the Clemmensen reduction under acidic conditions. organic-chemistry.orgmsu.edu Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is also effective for reducing aromatic ketones to alkanes. jk-sci.com

Conversion to Other Functional Groups: The carbonyl group and its α-protons can be used to synthesize other functionalities. For instance, the reaction of the analogous 2-acetylfuran (B1664036) with aqueous sodium nitrite (B80452) yields 2-furanyloxoacetic acid, demonstrating a pathway to convert the acyl side chain into a valuable α-keto acid intermediate. wikipedia.org

Reactions at the α-Position: The protons on the carbon adjacent to the carbonyl group (α-position) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for α-functionalization, such as alkylation or halogenation, although this must be managed carefully to avoid reactions on the sensitive furan ring. chemistrysteps.com

Table 1: Selected Transformations of the Pentanoyl Side Chain of 2-Acylfurans

Starting Material Reaction Type Reagents & Conditions Product Reference(s)
This compound Ketone Reduction NaBH₄, alcohol 1-(Furan-2-yl)pentan-1-ol uobasrah.edu.iq
This compound Ketone Reduction LiAlH₄, dry ether 1-(Furan-2-yl)pentan-1-ol uobasrah.edu.iq
2-Pentanoyl-furan derivative Deoxygenation (Huang-Minlon) Hydrazine, base, heat 2-Pentylfuran derivative organic-chemistry.org
Aromatic Ketone Deoxygenation (Catalytic) H₂, Pd/C Aromatic Alkane jk-sci.com
2-Acetylfuran Oxidation/Rearrangement aq. NaNO₂ 2-Furanyloxoacetic acid wikipedia.org

Furan Ring Modifications and substituent Effects

Electrophilic aromatic substitution is a key reaction for modifying the furan ring. The furan ring is highly activated towards electrophiles compared to benzene (B151609) due to the electron-donating effect of the ring oxygen. scribd.commsu.edu

Substituent Effects: The pentanoyl group at the C2 position is an electron-withdrawing group and is generally deactivating. libretexts.org In benzene chemistry, such groups are meta-directors. libretexts.orgopenstax.org However, in furan chemistry, the powerful activating and ortho-para directing influence of the ring oxygen atom dominates. msu.eduuobasrah.edu.iq Electrophilic attack is overwhelmingly directed to the C5 position (the other α-position), as this leads to the most stable cationic intermediate (arenium ion), where the positive charge can be delocalized onto the ring oxygen. libretexts.org Attack at C4 or C3 results in less stable intermediates. uobasrah.edu.iq Therefore, electrophilic substitution on this compound occurs with high regioselectivity at the C5 position.

Common electrophilic substitution reactions applicable to this compound include:

Nitration: Furan itself is sensitive to strong oxidizing acids. fayoum.edu.eg Nitration is typically carried out using milder reagents like acetyl nitrate (B79036) (CH₃COONO₂) at low temperatures to avoid ring degradation. fayoum.edu.egsci-hub.st For 2-acylfurans, this reaction would yield the 5-nitro derivative.

Halogenation: Direct halogenation of furan can lead to polyhalogenation and polymerization due to the high reactivity and the generation of acidic HX. sci-hub.st Milder and more controlled conditions, such as using N-bromosuccinimide (NBS), are often employed to achieve selective monohalogenation at the C5 position. sci-hub.stmdpi.com

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent (generated from DMF and POCl₃). jk-sci.comchemistrysteps.comwikipedia.org For this compound, this reaction would regioselectively produce 5-pentanoyl-2-furaldehyde. Furan is more reactive than thiophene (B33073) but less reactive than pyrrole (B145914) in this transformation. jk-sci.com

Chemo- and Regioselective Transformations

The ability to selectively modify one functional group in a molecule while leaving others intact is a cornerstone of modern organic synthesis. This compound provides a clear platform for demonstrating both chemo- and regioselectivity.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another.

Ketone vs. Furan Ring Reduction: The reduction of the pentanoyl ketone to an alcohol using NaBH₄ is a highly chemoselective process that leaves the furan ring untouched. nih.govuobasrah.edu.iq Conversely, certain catalytic hydrogenation conditions can be tuned to reduce the furan ring to tetrahydrofuran (B95107) while leaving the carbonyl group intact, or to reduce both functionalities. A method using 2-phenylbenzimidazoline has been reported for the chemoselective reduction of C=C double bonds conjugated to furan rings without affecting the ring or other functional groups like nitriles. nih.gov

Ring Functionalization vs. Side Chain Reaction: The Vilsmeier-Haack reaction is chemoselective for the C-H functionalization of the furan ring at the C5 position, without any reaction occurring at the pentanoyl side chain. jk-sci.comwikipedia.org Similarly, a Wittig reaction on a furan-2-carboxaldehyde derivative proceeds chemoselectively at the aldehyde on the side chain, leaving the furan ring unaffected. organic-chemistry.org

Regioselectivity: Regioselectivity refers to the preferential reaction at one specific position on the molecule.

Electrophilic Substitution at C5: As discussed in section 2.3.2, electrophilic substitution reactions on this compound are highly regioselective. The strong directing effect of the furan oxygen atom ensures that substitution (e.g., nitration, halogenation, acylation) occurs almost exclusively at the C5 position. msu.eduuobasrah.edu.iqresearchgate.net This predictable outcome is crucial for the synthesis of 2,5-disubstituted furan derivatives. For example, direct arylation of 2-furaldehyde (a close analog) with aryl halides using a palladium catalyst occurs with high regioselectivity at the C5 position. researchgate.net This high regioselectivity obviates the formation of isomeric mixtures, simplifying purification and improving the efficiency of synthetic routes. researchgate.netwku.edu

Advanced Spectroscopic and Analytical Characterization of 2 Pentanoylfuran

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides detailed information about the molecular structure and connectivity of 2-pentanoylfuran.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. creative-biostructure.com

Two-Dimensional (2D) NMR Spectroscopy enhances spectral resolution by spreading signals across two frequency dimensions, which is particularly useful for complex molecules where one-dimensional (1D) spectra may show overlapping signals. wikipedia.orglibretexts.org Techniques like Correlation Spectroscopy (COSY) identify spin-spin couplings between nuclei connected through a few bonds, while Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of a proton with a directly bonded heteronucleus, such as ¹³C. creative-biostructure.comnih.gov These methods are critical for unambiguously assigning the proton and carbon signals in the this compound molecule and confirming the connectivity between the furan (B31954) ring and the pentanoyl chain.

Solid-State NMR (SSNMR) provides information about the structure and dynamics of materials in the solid phase. preprints.org Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these orientation-dependent interactions. emory.edu Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to reduce line broadening and enhance spectral resolution. preprints.orgemory.edu For this compound, SSNMR could be used to study its conformation and intermolecular interactions in a solid or semi-solid state, for instance, when complexed with other molecules. preprints.orgresearchgate.net

A study on a series of 2-phenylimidazolecarbaldehydes and 5-spiro-2,4-dithiohydantoins utilized solid-state NMR in conjunction with solution NMR and DFT calculations for detailed structural investigation. preprints.org Similarly, ²H solid-state NMR has been used to study the geometry and dynamics of molecular motion in specifically deuterated systems. nih.gov

Key 2D-NMR Techniques for this compound Analysis

TechniqueAbbreviationInformation ProvidedRelevance for this compound
Correlation SpectroscopyCOSYShows coupling between nuclei (typically protons) that are connected through 1-3 bonds. libretexts.orgConfirms H-H correlations within the furan ring and along the pentanoyl side chain.
Heteronuclear Single Quantum CoherenceHSQCCorrelates proton chemical shifts with those of directly bonded heteronuclei (e.g., ¹³C). creative-biostructure.comAssigns each proton to its corresponding carbon atom in the molecule.
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons over 2-3 bonds.Establishes connectivity between the furan ring and the pentanoyl group, for example, between the carbonyl carbon and protons on the furan ring.
Nuclear Overhauser Effect SpectroscopyNOESYIdentifies nuclei that are close in space, revealing through-space interactions. nih.govProvides information on the 3D structure and preferred conformation of this compound.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. savemyexams.com For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, offers a molecular fingerprint that helps identify the structure. savemyexams.comchemguide.co.uk

When a molecule is introduced into the mass spectrometer, it is ionized, often forming a molecular ion (M+). chemguide.co.uk This molecular ion can then break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the original molecule's structure. chemguide.co.uk In the case of this compound, key fragmentations would likely involve the cleavage of the bond between the carbonyl group and the furan ring, and fragmentations along the pentyl chain. The stability of the resulting carbocations influences the abundance of the observed fragment ions. chemguide.co.uk

Exact Mass Determination is a crucial capability of high-resolution mass spectrometry (HRMS). It measures the mass of a molecule with very high precision, which allows for the determination of its elemental formula. sisweb.comucdavis.edu Given the empirical formula of this compound as C₉H₁₂O₂, its theoretical monoisotopic mass can be calculated with high accuracy and compared against the experimentally measured value to confirm the molecular formula. sigmaaldrich.com

Expected Fragment Ions in the Mass Spectrum of this compound

Fragment Ion StructureDescription of FragmentationExpected m/z
[C₄H₃O-CO]⁺Acylium ion from cleavage alpha to the furan ring.95
[C₅H₁₁]⁺Pentyl cation from cleavage of the C-C bond adjacent to the carbonyl group.71
[C₄H₉]⁺Butyl cation from fragmentation of the pentyl chain.57
[C₃H₇]⁺Propyl cation from fragmentation of the pentyl chain.43
[C₄H₃O]⁺Furyl cation.67

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules to identify functional groups. edinst.comuci.edu

FTIR Spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. uci.eduthermofisher.com When the frequency of the IR radiation matches the vibrational frequency of a specific bond or functional group, absorption occurs. mdpi.com For this compound, FTIR is excellent for identifying the strong absorption band of the carbonyl (C=O) group in the ketone, typically found around 1650-1750 cm⁻¹, as well as the characteristic vibrations of the furan ring (C-O-C stretching, C=C stretching, and C-H bending). journalijbcrr.com

Raman Spectroscopy is a light scattering technique that provides information complementary to FTIR. wikipedia.orghoriba.com It relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source. wikipedia.org A vibrational mode is "Raman active" if it involves a change in the molecule's polarizability. edinst.com This technique is also used to obtain a structural fingerprint of a molecule and can be particularly useful for identifying symmetric vibrations and bonds in non-polar environments. wikipedia.orglibretexts.org

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FTIR)Typical Wavenumber (cm⁻¹) (Raman)
C=O (Ketone)Stretching~1680-1700~1680-1700
C-H (Aliphatic)Stretching2850-30002850-3000
C=C (Furan ring)Stretching~1500-1600~1500-1600
C-O-C (Furan ring)Asymmetric Stretching~1250~1250
C-H (Furan ring)Stretching~3100-3150~3100-3150

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. jneonatalsurg.com Developing an HPLC method involves selecting the appropriate stationary phase (column), mobile phase, and detector. For a compound like this compound, a reversed-phase (RP-HPLC) method is commonly employed, typically using a C18 column. pensoft.netnajah.edu

Method development and optimization involve adjusting parameters such as the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), pH, flow rate, and column temperature to achieve good separation (resolution) of the target analyte from any impurities. najah.edunih.gov Validation of the method according to guidelines from the International Council for Harmonisation (ICH) ensures its accuracy, precision, linearity, and robustness. najah.edu

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. libretexts.org In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase inside the column. libretexts.org

For the analysis of this compound, a capillary column with a non-polar or mid-polar stationary phase is often used. oiv.int The temperature of the column oven is typically programmed to increase during the analysis to ensure the efficient elution of compounds with a range of boiling points. libretexts.org GC is frequently coupled with a mass spectrometer (GC-MS), which allows for both the separation and the identification of the eluted compounds based on their mass spectra. reading.ac.ukmdpi.com This combination is invaluable for the analysis of this compound in complex matrices such as food, beverages, and biological samples. oiv.intnih.govnih.gov

Typical GC Parameters for this compound Analysis

ParameterTypical SettingPurpose
ColumnCapillary column (e.g., DB-5, HP-5MS)Provides high-resolution separation of volatile compounds.
Carrier GasHelium or Hydrogen oiv.intTransports the sample through the column.
Injection ModeSplit/SplitlessIntroduces a small, precise amount of sample onto the column.
Oven Temperature ProgramInitial temp ~40-60°C, ramped to ~250-300°C libretexts.orgSeparates compounds based on their boiling points and interaction with the stationary phase.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) oiv.intFID provides quantitative data, while MS provides structural identification. reading.ac.uk

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that employs a mobile phase, most commonly carbon dioxide, held above its critical temperature and pressure. wikipedia.orglibretexts.org This state gives the mobile phase unique properties, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid. libretexts.org These characteristics often lead to faster, more efficient separations with lower solvent consumption compared to High-Performance Liquid Chromatography (HPLC). shimadzu.com

SFC is particularly well-suited for the analysis and purification of low to moderate molecular weight molecules that may be thermally labile or lack the functional groups necessary for UV detection in HPLC. wikipedia.org The technique's versatility is enhanced by the ability to modify the polarity of the supercritical CO2 mobile phase with small amounts of polar organic solvents, such as methanol, which allows for the analysis of a wider range of compounds. libretexts.org

While specific research detailing the separation of this compound using SFC is not prominent in the literature, the physicochemical properties of the compound make it an excellent candidate for this technique. As a moderately polar molecule, its separation would likely be achieved on packed columns similar to those used in normal-phase HPLC. wikipedia.org SFC is renowned for its ability to separate challenging mixtures, including chiral compounds and isomers, offering a high degree of orthogonality to other chromatographic methods like LC. chromatographyonline.comchromatographyonline.com This capability would be advantageous in resolving this compound from structurally similar compounds in complex samples. chromatographyonline.com

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of compounds in complex mixtures. These integrated systems provide both qualitative and quantitative data with high specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides definitive identification based on both the compound's retention time in the GC column and its unique mass spectrum. The use of high-resolution capillary columns allows for the separation of closely related furan derivatives. nih.gov

A notable application is the characterization of aroma compounds in cooked sorghum, where this compound was identified using comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS). mdpi.com This advanced technique provides enhanced separation capacity by using two columns with different stationary phases, allowing for the resolution of compounds that would co-elute in a one-dimensional GC system. mdpi.com

Table 1: GC×GC-TOFMS Data for this compound Identification in Cooked Sorghum. mdpi.com

CompoundRetention Index (1D Column: DB-FFAP)Retention Index (Literature)Odor DescriptionIdentification Method
This compound17501747Sweet, CaramelRI, MS, Tentative

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) serve as powerful complements to GC-MS, particularly for compounds with lower volatility, higher polarity, or thermal instability. LC-MS/MS enhances analytical capabilities by providing an additional stage of mass analysis, which improves sensitivity and selectivity, making it ideal for detecting trace components in complex biological or food matrices. creative-proteomics.com While specific detailed applications of LC-MS for this compound are not extensively documented, the technique is widely used for the analysis of other furan derivatives and related compounds. shimadzu.com For acylfurans, LC-MS/MS would enable not only detection but also structural confirmation through characteristic fragmentation patterns of the molecular ion. nih.gov

The coupling of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS) represents a frontier in analytical chemistry, offering a synergistic approach to structural elucidation. These two techniques provide highly complementary information: MS delivers precise data on molecular weight and elemental composition with exceptional sensitivity, while NMR offers detailed insights into the specific chemical structure, including the connectivity of atoms and stereochemistry. nih.gov

NMR spectroscopy, through various experiments (e.g., ¹H, ¹³C, COSY, HSQC), can unambiguously determine the carbon-hydrogen framework of a molecule like this compound. researchgate.net However, NMR is inherently less sensitive than MS. nih.gov Mass spectrometry, conversely, can detect metabolites at very low concentrations but provides limited information on isomeric structures. nih.gov

An integrated NMR-MS system allows for the comprehensive analysis of a sample in a single run. The mass spectrometer can identify components of interest within a mixture, and the NMR can then provide detailed structural information on those specific components. While the direct application of hyphenated NMR-MS to the analysis of this compound is not yet a common feature in published research, the approach holds significant potential. It would enable the unequivocal confirmation of the 2-pentanoyl substitution pattern on the furan ring and provide a complete structural profile, which is invaluable for metabolomics, natural product discovery, and purity assessment. nih.govmdpi.com

Investigations into the Biological and Biochemical Activity of 2 Pentanoylfuran

Antimicrobial Efficacy and Mechanisms of Action

2-Pentanoylfuran has demonstrated notable antimicrobial activity against a range of microorganisms, including both bacteria and fungi. nih.govresearchgate.net Its effectiveness is a subject of ongoing research, with studies exploring its standalone efficacy, its synergistic potential with other agents, and the underlying mechanisms of its action.

Studies have shown that this compound exhibits antibacterial properties. For instance, research has documented its activity against various bacterial species. One study highlighted its efficacy against both Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Pseudomonas syringae. nih.gov The minimum inhibitory concentrations (MICs) for stilbenes with a free hydroxyl group, which are structurally related to the precursors of some furan (B31954) compounds, were found to be in the range of 25-100 µg/ml against these bacteria. nih.gov

The compound has also shown significant antifungal activity. It has been evaluated against several species of filamentous fungi, including Aspergillus niger, Botrytis cinerea, Cladosporium herbarum, and Monilinia aucupariae. nih.gov Cicerfuran, a related 2-arylbenzofuran, was the only compound in its tested group to show antimicrobial activity, with MICs as low as 25 µg/ml. nih.gov This suggests that specific structural features are crucial for antifungal efficacy. Furthermore, investigations into the effects of plant-derived essential oil compounds, including this compound, have confirmed their activity against yeast cells. researchgate.net

Table 1: Documented Antimicrobial Activity of this compound and Related Compounds

Compound TypeTarget MicroorganismObserved EffectMinimum Inhibitory Concentration (MIC)Reference
This compoundBacteria and YeastAntimicrobial ActivityNot specified in source nih.gov
Stilbenes (related precursors)Bacillus subtilis, Pseudomonas syringaeAntibacterial Activity25-100 µg/ml nih.gov
Cicerfuran (related 2-arylbenzofuran)Aspergillus niger, Botrytis cinerea, Cladosporium herbarum, Monilinia aucupariaeAntifungal ActivityAs low as 25 µg/ml nih.gov

The antimicrobial action of furan derivatives and related compounds is believed to involve the disruption of cellular integrity. nih.gov For related compounds like carvacrol, when combined with hydroxypropyl-β-CD, a significant change in the major membrane lipid composition of microorganisms has been observed. nih.gov Scanning electron microscopy has revealed that at twice the minimum inhibitory concentration, cellular integrity is significantly compromised, ultimately leading to cell lysis. nih.gov While the precise molecular targets of this compound are still under investigation, it is likely that its lipophilic nature facilitates interaction with and disruption of the microbial cell membrane, a common mechanism for essential oil components.

Antioxidant Properties and Reactive Species Scavenging

Beyond its antimicrobial effects, this compound is also being investigated for its antioxidant properties. Antioxidants are crucial for protecting biological systems from the damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases and food deterioration. up.pt

The evaluation of antioxidant capacity often involves assays that measure the ability of a compound to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or to inhibit the oxidation of a substrate. researchgate.netnih.gov The antioxidant activity of a compound is based on its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov While specific quantitative data on the reactive species scavenging capacity of this compound is not extensively detailed in the provided search results, the general class of furan-containing compounds has been noted for such properties. The furan ring itself can influence the electronic properties of the molecule, which is a key factor in its ability to act as a free radical scavenger. nih.gov Further research is needed to quantify the specific antioxidant efficacy of this compound against various reactive species.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule like this compound influences its biological activity. gardp.org These studies involve modifying the chemical structure and observing the resulting changes in efficacy, which helps in designing more potent compounds. gardp.org

For furan and benzofuran (B130515) derivatives, SAR studies have provided valuable insights. For example, in the case of 2-arylbenzofurans, the presence and position of certain functional groups, such as a free hydroxyl group, have been shown to be critical for antimicrobial activity. nih.gov Research on cicerfuran and its analogues demonstrated that even small structural changes could lead to a complete loss of antimicrobial effects, highlighting the specificity of the structure-activity relationship. nih.gov Similarly, studies on other benzofuran derivatives have shown that substitutions on the benzofuran ring play a crucial role in their biological activities. researchgate.netnih.govnih.gov The length and nature of the acyl chain in this compound (the pentanoyl group) are also expected to be significant factors in its biological profile, influencing its lipophilicity and ability to interact with molecular targets.

Table 2: Key Structural Features and Their Implied Biological Importance from SAR Studies

Structural FeatureCompound ClassObserved ImportanceReference
Furan RingFuran derivativesCore scaffold for biological activity. nih.gov
Free Hydroxyl GroupStilbenes and 2-arylbenzofuransCrucial for antibacterial and antifungal activity. nih.gov
Acyl Chain (e.g., Pentanoyl)2-AcylfuransInfluences lipophilicity and interaction with cellular targets. thegoodscentscompany.com
Substituent Positions on RingsBenzofuran derivativesPlays a critical role in modulating activity. researchgate.net

Elucidating Key Structural Features for Desired Bioactivity

The biological activity of this compound and related furan derivatives is intrinsically linked to their chemical structure. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a crucial scaffold. The nature and position of substituents on this ring significantly influence the compound's interaction with biological targets.

Key structural features that are often correlated with the bioactivity of furan derivatives include:

The Furan Moiety: The heteroaromatic nature of the furan ring itself is a primary determinant of its chemical properties and biological interactions. foodb.ca

The Acyl Group: The pentanoyl group (-C(O)(CH₂)₄CH₃) in this compound plays a significant role. The length of the alkyl chain and the presence of the carbonyl group can affect properties like lipophilicity and the potential for hydrogen bonding, which in turn influences how the molecule interacts with cellular components.

Substitution Pattern: The position of the acyl group at the 2-position of the furan ring is a defining characteristic. Different substitution patterns on the furan ring can lead to vastly different biological effects.

Research into the structure-activity relationships of similar compounds, such as a series of alkyl gallates, has demonstrated that the length of the alkyl chain can significantly impact antifungal activity. This principle of modifying alkyl substituents to modulate bioactivity is a common strategy in medicinal chemistry and may be applicable to this compound analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. frontiersin.orgnih.gov

For a class of compounds like furan derivatives, QSAR models can be developed to predict their bioactivity. This process typically involves:

Data Set Compilation: Gathering a set of furan derivatives with experimentally determined biological activities.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound in the dataset. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors. frontiersin.orgnih.gov

Model Development: Employing statistical methods, such as machine learning algorithms (e.g., k-nearest neighbors, decision trees), to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: Assessing the predictive power of the model using statistical metrics like the coefficient of determination (R²) and root mean squared error (RMSE). nih.gov

While specific QSAR models for this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable. Such models could be instrumental in predicting the activity of new, unsynthesized this compound analogs, thereby guiding the design of more potent compounds. nih.gov The goal is to identify which molecular features are most influential on the desired biological response. nih.gov

Rational Design of this compound Analogs with Enhanced Activity

The insights gained from structure-activity relationships and QSAR models can be applied to the rational design of novel this compound analogs with potentially enhanced or modified biological activities. This process involves strategically altering the molecule's structure to optimize its interaction with a specific biological target.

Potential modifications to the this compound structure could include:

Altering the Acyl Chain: The length, branching, or introduction of unsaturation in the pentanoyl chain could modify the compound's lipophilicity and steric properties.

Modifying the Furan Ring: Introducing other substituents onto the furan ring could influence its electronic properties and create additional points of interaction with a target.

Replacing the Furan Ring: The furan ring could be replaced with other heterocyclic systems to explore different spatial arrangements and electronic distributions.

For instance, the encapsulation of compounds like this compound in cyclodextrins has been shown to increase their solubility and, in some cases, enhance their antimicrobial action. researchgate.net This suggests that formulation strategies can also play a role in improving the effective activity of these compounds. The design of new analogs is a key aspect of drug discovery, aiming to improve efficacy and other pharmacokinetic properties. chuv.ch

Pharmacokinetic Considerations and Biotransformation Pathways (Excluding Dosage/Administration)

Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes a substance. nih.govbasicmedicalkey.com Understanding these processes is crucial for evaluating the potential of any compound for further development.

Absorption and Distribution Studies

Absorption is the process by which a substance enters the systemic circulation. nih.gov For orally administered compounds, this primarily occurs in the gastrointestinal tract and is influenced by factors like surface area, blood flow, and the compound's physicochemical properties. basicmedicalkey.com The rate of dissolution is a key factor for solid forms. basicmedicalkey.com Compounds with higher lipophilicity and in a nonionized state are generally favored for passive diffusion across the gut wall. basicmedicalkey.com

Distribution refers to the movement of a substance from the bloodstream into the body's tissues and fluids. ausmed.com This process is influenced by the compound's ability to cross cell membranes, its binding to plasma proteins, and blood flow to various tissues. basicmedicalkey.comausmed.com The volume of distribution (Vd) is a key parameter that describes the extent to which a compound distributes outside of the bloodstream. ausmed.com A large Vd suggests extensive tissue distribution. ashp.org

For this compound, its relatively small molecular size and lipophilic character, suggested by its structure, would likely favor absorption via passive diffusion. In silico tools can predict absorption parameters, such as human intestinal absorption (% HIA) and permeability through Caco-2 cells (a model of the intestinal epithelium). ugm.ac.id

Table 1: Predicted Absorption and Distribution Properties

Parameter Description Predicted Value for Similar Compounds
Human Intestinal Absorption (% HIA) The percentage of a compound absorbed from the human intestine. Compounds with >80% are considered well-absorbed. ugm.ac.id
Caco-2 Permeability An indicator of intestinal mucosa permeability. Values >0.90 suggest high permeability. ugm.ac.id

| Volume of Distribution (VDss) | Indicates the extent of a drug's distribution in the body. | log VDss > 0.45 indicates high distribution. ugm.ac.id |

Metabolic Fate and Enzyme Interactions

Biotransformation , or metabolism, is the chemical modification of substances by the body, primarily in the liver. nih.govminia.edu.eg This process generally converts lipophilic compounds into more polar, water-soluble metabolites that are easier to excrete. minia.edu.egbasu.org.in Metabolism is typically divided into Phase I and Phase II reactions. nih.gov

Phase I Reactions: These introduce or unmask polar functional groups (e.g., -OH, -COOH, -NH₂) through oxidation, reduction, or hydrolysis. nih.govbasu.org.in The cytochrome P450 (CYP450) enzyme system, located mainly in the liver, is central to many Phase I reactions. basu.org.in

Phase II Reactions: These involve the conjugation of the original compound or its Phase I metabolite with endogenous molecules like glucuronic acid, sulfate, or glutathione. nih.govbasu.org.in This further increases water solubility and facilitates excretion. basu.org.in

For this compound, the furan ring is a known substrate for metabolic enzymes. The metabolism of furan itself involves oxidation by CYP450 enzymes to form a reactive intermediate, cis-2-butene-1,4-dial. This intermediate can then be detoxified through conjugation with glutathione. Given this, it is plausible that this compound undergoes similar oxidative metabolism on the furan ring. The pentanoyl side chain could also be a site for metabolic reactions, such as hydroxylation.

Excretion Pathways and Elimination Kinetics

Excretion is the irreversible removal of a substance and its metabolites from the body. uomustansiriyah.edu.iq The primary route of excretion for most drugs and their metabolites is through the kidneys into the urine. rxkinetics.comlibretexts.org Other routes include excretion into bile (and then feces), sweat, saliva, and for volatile compounds, through the lungs. uomustansiriyah.edu.iqlibretexts.org For renal excretion, water-soluble and polar compounds are more readily eliminated. libretexts.org

Elimination kinetics describes the rate at which a substance is removed from the body. Most substances follow first-order kinetics , where a constant fraction of the substance is eliminated per unit of time. rxkinetics.comnih.gov The elimination half-life (t½) is a key parameter, representing the time it takes for the plasma concentration of the substance to decrease by half. ausmed.com A small number of substances follow zero-order kinetics , where a constant amount of the substance is eliminated per unit of time, regardless of its concentration. nih.gov

The polar metabolites of this compound, formed during Phase I and Phase II metabolism, are expected to be primarily eliminated by the kidneys. libretexts.org The rate of elimination would be characterized by its elimination rate constant (Kel) and half-life. rxkinetics.com Renal clearance, the volume of blood cleared of the substance by the kidneys per unit time, is a measure of the efficiency of this process. rxkinetics.com For some compounds, transporters like the organic cation transporter 2 (OCT2) in the kidney can play a role in their clearance. ugm.ac.id

Table 2: Key Concepts in Elimination Kinetics

Term Definition Relevance
Clearance (CL) The theoretical volume of blood cleared of a substance per unit of time. rxkinetics.com It measures the efficiency of substance removal from the body.
Elimination Half-life (t½) The time required for the substance's concentration in the plasma to be reduced by 50%. ausmed.comuoanbar.edu.iq It determines how long the substance remains in the body.
First-Order Kinetics The rate of elimination is proportional to the substance's concentration. A constant fraction is eliminated over time. rxkinetics.comnih.gov This is the most common pattern of drug elimination.

| Zero-Order Kinetics | The rate of elimination is constant and independent of the substance's concentration. libretexts.orgnih.gov | Applies to substances where the elimination process is saturated. |

Computational and Theoretical Chemistry Studies of 2 Pentanoylfuran

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.govmdpi.com For 2-pentanoylfuran, MD simulations can be used to explore its conformational landscape and to study its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov

An MD simulation starts with an initial set of positions and velocities for all atoms in the system. mdpi.com The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. The simulation then proceeds in small time steps, updating the atomic positions and velocities to trace the trajectory of the molecule over time.

By analyzing the trajectory, one can identify the different conformations that this compound can adopt and the frequency with which they occur. This is crucial for understanding its flexibility and how its shape might influence its biological activity. MD simulations can also reveal details about intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are important for understanding its behavior in different environments. mdpi.commdpi.com

In Silico Predictions of Biological Activities and ADME Properties

In silico methods, which are computational approaches, are increasingly used to predict the biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of chemical compounds. nih.govnih.govri.seresearchgate.net These predictions can help in the early stages of drug discovery and in assessing the potential hazards of chemicals. researchgate.netgradientcorp.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov Ligand-based virtual screening, in particular, relies on the principle that molecules with similar structures are likely to have similar biological activities. researchgate.netmmsl.czqima-lifesciences.comnih.gov

For this compound, if a known biologically active molecule with a similar structure exists, ligand-based methods can be used to predict its potential targets and activities. techscience.com This involves comparing the structural and chemical features of this compound with those of known active compounds. qima-lifesciences.com Pharmacophore modeling, a key component of ligand-based design, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular target. nih.govmmsl.cz

In silico toxicology methods aim to predict the potential toxicity of chemicals based on their molecular structure. atlantis-press.comnih.gov These approaches are valuable for identifying potential hazards without the need for extensive animal testing. gradientcorp.comatlantis-press.com Various computational tools and models are available to predict different types of toxicity, such as mutagenicity and carcinogenicity. atlantis-press.comresearchgate.net

For this compound, these predictive tools can be used to perform a preliminary evaluation of its hazardous properties. atlantis-press.comresearchgate.net The predictions are typically based on identifying structural alerts, which are specific chemical substructures known to be associated with toxicity. nih.gov For instance, a study on several food additives, including this compound, used in silico methods to predict their mutagenicity and carcinogenicity. atlantis-press.comresearchgate.net While these predictions provide valuable initial information, experimental data is often needed for confirmation. atlantis-press.comresearchgate.net

Cheminformatics and Data Mining for this compound Research

Cheminformatics serves as a critical discipline in modern chemical research, combining information technology with chemistry to organize and analyze vast amounts of chemical data. whiterose.ac.uk For a compound like this compound, cheminformatics and data mining are instrumental in uncovering relationships between its structure and its physicochemical or biological properties, often within the broader context of furan (B31954) derivatives. whiterose.ac.uku-strasbg.fr These approaches are pivotal in the lead-discovery and optimization stages of research. whiterose.ac.uk

A fundamental aspect of cheminformatics is the use and analysis of large chemical databases. u-strasbg.frneovarsity.org Public and private repositories such as PubChem, ChemSpider, and DrugBank contain extensive information on millions of compounds, including furan derivatives. neovarsity.orgontosight.ainih.gov Researchers can mine these databases to establish structure-property relationships (SPRs) or quantitative structure-activity relationships (QSARs). whiterose.ac.uk This involves systematically analyzing stored data to identify how variations in molecular structure, such as the pentanoyl side chain in this compound, influence properties like aroma profile, polarity, and potential biological interactions. whiterose.ac.uknih.gov

The process involves extracting and comparing data points for a set of related compounds. For furan derivatives, this could include analyzing how different acyl groups at the C2 position affect sensory descriptors or thermochemical properties. mdpi.com For instance, a database analysis might correlate the chain length of an acyl substituent with specific flavor notes or boiling points across a series of 2-alkanoylfurans.

The table below illustrates the kind of detailed information available in a chemical database, using the related compound Furfural (B47365) as an example. Similar datasets for this compound form the basis for computational analysis and property prediction.

Table 1: Example of Chemical Data Available in Public Databases for a Related Furan Compound

Property Value (for Furfural) Source Database
IUPAC Name furan-2-carbaldehyde PubChem
Molecular Formula C₅H₄O₂ PubChem
CAS Number 98-01-1 PubChem
Molecular Weight 96.08 g/mol PubChem
Melting Point -36.5 °C ILO-WHO International Chemical Safety Cards (ICSCs)
Boiling Point 161.7 °C PubChem
Flash Point 140 °F USCG, 1999

This table is illustrative of data found in repositories like PubChem nih.gov and is used to represent the type of information analyzed in structure-property correlation studies.

Machine learning (ML) has become a powerful tool in chemical research for creating predictive models from complex datasets. researchgate.net In the context of this compound and related flavor compounds, ML algorithms are employed to build QSAR or Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models can predict properties such as aroma profiles, sensory characteristics, and retention indices based solely on molecular structure. rsc.org

While specific studies focusing exclusively on machine learning for this compound are not prevalent, the methodology is widely applied to the class of furan compounds, particularly in food and flavor science. nih.govmdpi.com Researchers use algorithms like Random Forest (RF), Support Vector Machines (SVM), and various types of neural networks to analyze datasets of volatile organic compounds (VOCs). rsc.orgnih.govnih.gov For example, in a study analyzing VOCs in lamb, a Random Forest model demonstrated high performance in predicting furan compounds, achieving a coefficient of determination (R²) of 0.9427 in the test set. nih.gov Another study successfully used ML models to predict flavor characteristics in beer based on molecular descriptors. rsc.org

These models learn from the structural features (descriptors) of known compounds and their measured properties to make predictions for new or untested molecules like this compound. This data-driven approach accelerates the identification of key flavor compounds and helps in understanding the complex interactions that create specific sensory profiles. mdpi.commdpi.com

Table 2: Examples of Machine Learning Models Applied in Flavor and Furan Compound Analysis

Model Type Application Target Compounds Performance Metric
Random Forest (RF) Prediction of furan compounds in roasted lamb Furans R² = 0.9427 (Test Set) nih.gov
Convolutional Neural Network-Support Vector Machine (CNN-SVM) Prediction of VOC content in roasted lamb Ketones, Esters, Furans, etc. Accuracy > 0.95 nih.gov
Random Forest (RF) Prediction of flavor in beer Aromatic, bitter, sulfury compounds Accuracy = 0.686 (Test Set) rsc.org

Applications and Technological Advancements Utilizing 2 Pentanoylfuran

Role in Flavors and Fragrances (Excluding Organoleptic Properties)

While 2-Pentanoylfuran is recognized as a flavoring agent, its role in the flavor and fragrance industry extends beyond its direct contribution to scent and taste. perflavory.comnih.gov It serves as a crucial component in the formation of complex flavor profiles through chemical reactions.

Maillard Reaction Intermediate The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is fundamental to the development of flavors in cooked foods. wikipedia.orgnih.gov This reaction produces a complex mixture of molecules, including various furan (B31954) derivatives. frontiersin.orgmdpi.com Furan compounds, such as this compound, can be formed during this process and also act as important intermediates. frontiersin.org They participate in subsequent reactions, including Strecker degradation, which leads to the formation of other critical flavor compounds like pyrazines and sulfur-containing molecules that define the character of roasted or baked goods. nih.govfrontiersin.orgmdpi.com The presence of specific acylfurans like this compound can influence the reaction pathways, directing the formation of a desired set of final flavor compounds. imreblank.ch For instance, the interaction of furan intermediates with amino acids like proline is known to generate specific roasty notes. imreblank.ch Therefore, this compound's function in this context is that of a reactive precursor, contributing to the chemical architecture of the final flavor system.

Potential in Functional Materials and Polymers

The furan ring is increasingly recognized as a valuable bio-based building block for sustainable polymers. acs.orgrsc.org While monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are more extensively studied, the chemical structure of this compound suggests its potential utility in the synthesis of novel functional materials. acs.orgmdpi.com

Furan-based polymers exhibit a range of desirable properties, including excellent thermal stability and mechanical strength, positioning them as potential replacements for petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgmdpi.com The furan moiety can be used in various polymerization reactions. For example, furan-functionalized polymers can participate in Diels-Alder reactions, a type of cycloaddition that can be used to create cross-linked or self-healing materials. utoronto.caresearchgate.net These reactions typically occur between an electron-rich diene (the furan ring) and an electron-deficient dienophile (like a maleimide), forming reversible covalent bonds that can be broken and reformed with thermal stimulus, imparting a self-healing capability to the polymer. researchgate.net

Research has demonstrated the synthesis of furan-functionalized co-polymers that can self-assemble into nanoparticles for applications like targeted drug delivery. utoronto.canih.gov Although this research did not specifically use this compound, it highlights the functional versatility of the furan group itself, which is central to the this compound molecule. The pentanoyl side chain of this compound could further be modified to introduce other functional groups or to tune the polymer's physical properties, such as its solubility or glass transition temperature.

Table 1: Research Findings on Furan-Based Polymers

Polymer Type Monomers/Building Blocks Key Properties/Applications Research Focus
Polyesters 2,5-Furandicarboxylic acid (FDCA), 2,5-Bis(hydroxymethyl)furan (BHMF) High thermal stability, potential PET replacement. acs.orgrsc.org Synthesis of bio-based alternatives to fossil-fuel-based plastics. rsc.orgmdpi.com
Self-Healing Polymers Poly(2,5-furandimethylene succinate), bis-maleimides Thermally reversible cross-linking, self-healing capability. researchgate.net Development of smart materials with extended lifespans via Diels-Alder chemistry. researchgate.net
Functional Co-polymers Furan-functionalized poly(TMCC-co-LA) Self-assembly into nanoparticles, targeted delivery via antibody conjugation. utoronto.canih.gov Creation of advanced drug delivery vehicles using furan-maleimide chemistry. utoronto.canih.gov
Polyimides Furan-based diamines High thermal stability, smooth surface morphology. mdpi.com Developing eco-friendly, high-performance polymers for electronics and insulation. mdpi.com

Advanced Delivery Systems for this compound

To enhance the stability, solubility, and controlled release of volatile or hydrophobic compounds like this compound, advanced delivery systems are being explored. These systems encapsulate the active molecule within a carrier structure.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules like this compound. oatext.commdpi.com This encapsulation forms a host-guest system known as an inclusion complex, which can protect the guest molecule from degradation, reduce its volatility, and improve its solubility in aqueous solutions. mdpi.comfarmaciajournal.com

The formation of these complexes can be achieved through several methods, each with specific advantages. mdpi.com

Table 2: Common Preparation Methods for Cyclodextrin (B1172386) Inclusion Complexes

Method Description Suitability
Co-precipitation The guest molecule is dissolved in an organic solvent and added to an aqueous solution of cyclodextrin. The complex precipitates upon stirring and cooling. farmaciajournal.commdpi.com Effective for water-insoluble guest molecules. mdpi.com
Kneading/Pasting A paste is formed by mixing cyclodextrin with water or an ethanol-water mixture. The guest molecule is then incorporated into the paste with continuous mixing. farmaciajournal.commdpi.commdpi.com An efficient, solvent-reduced method suitable for industrial applications. mdpi.com
Freeze-Drying (Lyophilization) The guest and host are dissolved in a suitable solvent system, frozen, and then the solvent is removed by sublimation under vacuum. farmaciajournal.com Produces a porous, highly soluble powder but can be energy-intensive. farmaciajournal.com
Grinding The solid guest and host materials are mechanically ground together, inducing complex formation in a solvent-free manner. mdpi.com An environmentally friendly and economical technique. mdpi.com

The successful formation and stoichiometry (typically 1:1 guest-to-host ratio) of the this compound-cyclodextrin complex can be confirmed using various analytical techniques. mdpi.comijsrst.com

Table 3: Characterization Techniques for Inclusion Complexes

Technique Information Provided
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms complexation by showing shifts or disappearance of characteristic vibrational bands of the guest molecule. farmaciajournal.commdpi.com
Differential Scanning Calorimetry (DSC) Indicates inclusion as the melting or boiling point of the encapsulated guest molecule shifts or disappears. farmaciajournal.comnih.gov
Thermogravimetric Analysis (TGA) Reveals changes in the thermal decomposition profile of the guest molecule when it is protected within the cyclodextrin cavity. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive proof of inclusion by detecting chemical shifts in the protons of both the host and guest molecules. farmaciajournal.com

Beyond cyclodextrins, various other nanocarriers are being developed for the encapsulation and targeted delivery of active compounds. globalresearchonline.netmdpi.com These systems, typically in the submicron size range, offer advantages such as high loading capacity, protection of the payload, and controlled release. mdpi.com Depending on the preparation method, nanocarriers can be formed as nanospheres (matrix systems) or nanocapsules (reservoir systems). mdpi.com

The primary types of nanocarriers that could be utilized for this compound include:

Polymeric Nanoparticles : These are solid colloidal particles made from biodegradable polymers. mdpi.com Furan-functionalized polymers have been shown to self-assemble into nanoparticles capable of encapsulating hydrophobic drugs and can be surface-modified with targeting ligands for specific delivery. utoronto.canih.gov

Lipid-Based Nanocarriers : This category includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). mdpi.com They are made from solid lipids and are well-suited for encapsulating lipophilic molecules like this compound, offering high stability and controlled release. mdpi.com

Nanoemulsions : These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can effectively solubilize and deliver hydrophobic compounds. mdpi.com

Recent advancements have seen the development of furan-derived lipid nanoparticles specifically designed to transport mRNA to the central nervous system, highlighting the potential of leveraging the furan structure itself in creating sophisticated delivery vehicles. researchgate.net Such systems could be adapted to carry other payloads, including furan-containing molecules like this compound, for a variety of technological applications. mdpi.com

Environmental Chemistry and Fate of 2 Pentanoylfuran

Degradation Pathways in Environmental Matrices

Degradation refers to the breakdown of a chemical compound into simpler substances through biological, chemical, or physical processes.

Microbial biotransformation is a key process in the environmental breakdown of organic compounds, where microorganisms such as bacteria and fungi use enzymes to alter the structure of these chemicals. inflibnet.ac.inslideshare.net This process can lead to detoxification or complete mineralization of the compound. The ability of microorganisms to degrade xenobiotic compounds, like 2-Pentanoylfuran, is a critical component of natural attenuation in contaminated environments. nih.gov

While specific studies on this compound are limited, research on similar furan (B31954) derivatives and other organic compounds provides insight into potential degradation pathways. Microorganisms possess a wide array of enzymes, such as oxygenases and hydrolases, that can catalyze the breakdown of organic molecules. eolss.net The degradation of furan-containing compounds often involves initial oxidation or hydroxylation of the furan ring. researchgate.netresearchgate.net For instance, the degradation of carbofuran, which also contains a furan ring, can proceed via hydrolysis of the ester linkage or hydroxylation of the ring, catalyzed by various bacteria. researchgate.netresearchgate.net Fungi are also known to metabolize complex organic compounds through oxidative enzymes. researchgate.net

The biotransformation of a compound is influenced by its chemical structure and the specific microbial populations present in the soil or water. nih.govmdpi.com Bacteria like Acinetobacter calcoaceticus have been shown to metabolize aryl carbonates via intracellular hydrolases, breaking them down into simpler alcohols and phenols which are then further metabolized. nih.gov Similarly, bacterial cytochrome P450 enzymes are involved in the initial breakdown of complex pesticides, enhancing their solubility and facilitating further degradation. mdpi.com The process of biotransformation involves several types of chemical reactions, including oxidation, reduction, and hydrolysis, which convert the parent compound into more polar and often less toxic molecules. inflibnet.ac.innih.gov

Table 1: Examples of Microbial Biotransformation Reactions

Reaction Type Description
Oxidation Introduction of oxygen atoms or removal of hydrogen, often catalyzed by oxygenases or dehydrogenases. This can lead to ring cleavage in aromatic compounds. researchgate.netresearchgate.net
Reduction Addition of hydrogen or removal of oxygen.
Hydrolysis Cleavage of chemical bonds by the addition of water, often breaking down esters or amides. researchgate.netnih.gov
Condensation Joining of two molecules to form a larger one, with the loss of a small molecule like water.

| Isomerization | Rearrangement of the atoms within a molecule to form an isomer. inflibnet.ac.in |

Photolytic Degradation Photolysis is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net For many organic compounds in the environment, this is a significant degradation pathway. Furanoids, as a class of reactive volatile organic compounds, are susceptible to atmospheric oxidation initiated by photochemically produced radicals. noaa.gov The rate of photolytic degradation is influenced by light intensity and the presence of other substances in the environment that can act as photosensitizers. ias.ac.in For example, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) was found to be 240 times faster in natural lake water compared to distilled water, due to the presence of natural sensitizers. ias.ac.in The process often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.govfisheries.org

Hydrolytic Stability Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The stability of a compound against hydrolysis is a key factor in its environmental persistence, especially in water and moist soil. While some furan-containing compounds can undergo hydrolysis, furan itself is not expected to chemically hydrolyze to a significant extent. taylorfrancis.com The rate of hydrolysis can be highly dependent on pH and temperature. mdpi.com For instance, studies on other organic compounds have shown that hydrolysis rates can be significantly faster under alkaline conditions (higher pH) compared to acidic or neutral conditions. mdpi.com Temperature also plays a crucial role, with higher temperatures generally increasing the rate of hydrolysis. mdpi.com However, the stability of a molecule can be significantly enhanced by its specific structure; for example, the presence of a fluorine atom can greatly increase hydrolytic stability under both acidic and basic conditions. researchgate.netnih.govresearchgate.net

Table 2: Factors Influencing Degradation Rates

Factor Influence on Photolysis Influence on Hydrolysis
pH Can affect the form of the chemical and the presence of photosensitizers. Can catalyze the reaction; rates are often different in acidic vs. alkaline conditions. mdpi.com
Temperature Can influence reaction rates. Generally increases the rate of reaction. mdpi.com
Natural Substances Dissolved organic matter can act as sensitizers, accelerating degradation. ias.ac.in Can interact with the compound, but the primary drivers are pH and temperature.

| Light Intensity | Higher intensity generally leads to faster degradation. nih.gov | Not a direct factor. |

Environmental Distribution and Mobility

The distribution of this compound in the environment is determined by its tendency to adhere to particles (sorption), move with water (leaching), or escape into the atmosphere (volatilization).

Sorption is a process where a chemical binds to soil or sediment particles. This process is critical as it reduces the chemical's mobility and availability in the environment. chemsafetypro.com The primary factor influencing the sorption of nonionic organic compounds like this compound is the organic carbon content of the soil. ecetoc.org The organic carbon-water (B12546825) partition coefficient (Koc) is a standardized measure used to predict the mobility of a substance in soil; a high Koc value indicates strong adsorption and low mobility, while a low value suggests high mobility. chemsafetypro.comecetoc.org

For many neutral organic chemicals, the Koc value is considered a constant property that is not significantly affected by soil type or pH. nih.gov However, the actual sorption can vary depending on soil properties like clay content and particle size distribution. ecetoc.org Compounds with low Koc values are less likely to be retained by soil and more likely to be transported with water. europa.eu

Leaching is the process by which chemicals are transported through soil layers by water. If a compound is mobile in soil and resistant to degradation, it has the potential to reach and contaminate groundwater. taylorfrancis.com The potential for a chemical to leach is often assessed using its soil half-life (persistence) and its sorption coefficient (Koc). orst.edu

The Groundwater Ubiquity Score (GUS) is a commonly used index to estimate a pesticide's leaching potential, calculated using the formula: GUS = log10(soil half-life) x [4 - log10(Koc)]. orst.eduboerenlandvogels.nl

GUS > 2.8: High leaching potential (Leacher)

Future Directions and Emerging Research Avenues for 2 Pentanoylfuran

Integration of Multi-Omics Approaches in Biological Studies

The study of 2-Pentanoylfuran's biological role is set to be transformed by the application of multi-omics, an approach that combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of molecular activity. osti.gov This integrated strategy allows researchers to move from isolated data points to a systems-level understanding of how this compound interacts with and influences biological organisms. osti.govnih.gov

Future research will likely employ these techniques to:

Elucidate Metabolic Pathways: Untargeted metabolomics can track the biotransformation of this compound within an organism, identifying its metabolites and clarifying its metabolic fate. metaboanalyst.ca Algorithms and platforms designed for metabolic pathway analysis can help reconstruct these networks from raw mass spectrometry data, bypassing the need for immediate metabolite identification and revealing how the compound is processed. metaboanalyst.camdpi.comnih.gov

Uncover Mechanisms of Action: By correlating changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to this compound exposure, scientists can pinpoint the specific cellular pathways the compound modulates. This is crucial for understanding the basis of its known antimicrobial or antioxidant effects and for discovering new bioactivities.

Detail its Role in Food Science: In the context of food chemistry, combining volatilomics (a subset of metabolomics) with genomics of microbial strains used in fermentation can reveal the precise genetic and biochemical pathways leading to the formation of this compound. rsc.orgnih.gov This knowledge can be used to enhance desirable flavor profiles in fermented foods and beverages.

The integration of these large datasets presents computational challenges but offers the reward of a holistic view, connecting a molecule's presence to its functional impact on an organism. osti.gov

Advanced Computational Modeling for Predictive Research

Computational modeling is transitioning from a retrospective tool to a predictive powerhouse in chemical research. For this compound, advanced computational methods are essential for forecasting its behavior, prioritizing experimental studies, and navigating toxicological concerns.

Predictive Toxicology: The furan (B31954) ring is a known structural alert, often associated with molecules that can form reactive metabolites and induce toxicity. researchgate.netnih.govresearchgate.net While initial in silico tools can flag this compound for potential toxicity ijpsr.com, future models will offer more nuanced predictions. Advanced systems can model the specific metabolic pathways, such as P450-mediated epoxidation, to predict the likelihood that a given furan-containing molecule will be bioactivated into a toxic metabolite. researchgate.netnih.govnih.gov Such models have successfully distinguished between bioactivated and non-bioactivated furan-containing drugs, demonstrating their potential to provide context-specific risk assessments that go beyond simple alerts. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between a compound's chemical structure and its biological activity. nih.govblogspot.com Future research will focus on developing robust QSAR models for this compound to:

Predict a wide range of biological activities beyond toxicity.

Design new derivatives with enhanced or targeted effects (e.g., greater antimicrobial potency).

Interpret the key molecular features responsible for its activity, guiding the synthesis of novel, potentially safer analogues. frontiersin.org

The development of these predictive models is a key goal for regulatory bodies and is crucial for ensuring the safety of food additives and for the efficient discovery of new bioactive compounds. u-strasbg.fr

Table 1: Examples of In Silico Toxicity Prediction Models for Furan Derivatives
Model/PlatformPrediction EndpointRelevance to this compound ResearchReference
TOPKAT 6.1Mutagenicity, Carcinogenicity, Skin Irritation, Oral LD50Provides baseline toxicity predictions for novel furan derivatives. ijpsr.com
XenoSiteMetabolism-driven bioactivation (e.g., epoxidation)Predicts if the furan ring in this compound is likely to be metabolized into a reactive, toxic intermediate. researchgate.netnih.govnih.gov
QSAR ModelsVarious, including specific protein inhibition or broad toxicityCan be developed to predict undiscovered biological activities or to optimize the structure for desired functions while minimizing toxicity. nih.govresearchgate.net

Development of Novel Synthetic Methodologies

While this compound is available commercially, the development of more efficient, selective, and sustainable synthetic routes remains a key research goal. Future efforts will likely focus on modern catalytic and process technologies that offer significant advantages over classical methods.

Advanced Catalytic Methods: Research into the synthesis of acyl furans is highly active. Emerging strategies that could be applied to this compound include:

Cross-Ketonization: A novel approach using catalysts like Zirconium dioxide (ZrO₂) facilitates the reaction between a furoate ester and a carboxylic acid. rsc.orgrsc.org This method has been successfully used to produce other acyl furans and is noted for its high selectivity and significantly better environmental footprint (E-factor) compared to traditional routes. rsc.org

Palladium-Catalyzed Carbonylative Synthesis: This technique assembles furan derivatives from simple precursors through a multicomponent reaction involving carbon monoxide. mdpi.com It allows for the one-step formation of complex, functionalized furans under relatively mild conditions.

Trialkylphosphine-Mediated Synthesis: This method constructs 2-acyl furans from ynenones under mild conditions, tolerating a wide variety of functional groups and offering high yields. nih.govorganic-chemistry.orgacs.org

Flow Chemistry: Continuous-flow synthesis is emerging as a powerful technology for producing heterocyclic compounds more safely and efficiently than traditional batch processing. sci-hub.se Applying flow chemistry to the synthesis of this compound could lead to improved reaction control, higher yields, and easier scalability. unimi.it

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. tubitak.gov.tr Designing an MCR for this compound or its derivatives would represent a significant advance in synthetic efficiency.

Exploration of Undiscovered Biological Activities

The known biological activities of this compound are currently limited, with most research focused on its organoleptic properties. However, the furan nucleus is a common scaffold in biologically active natural products and pharmaceuticals, suggesting that this compound may possess a broader range of effects than is currently appreciated. tubitak.gov.trutripoli.edu.lynih.gov

Future research should be directed toward:

Resolving Toxicological Questions: A critical first step is to address the data gaps concerning the genotoxicity and metabolism of furan-containing compounds. researchgate.netnih.gov Understanding the metabolic fate of this compound is paramount to confirming its safety and enabling further exploration of its biological effects. nih.gov

Anti-inflammatory and Antioxidant Properties: Many natural products, including furan derivatives, exhibit potent anti-inflammatory and antioxidant activities. nih.govfrontiersin.org Studies have shown that some furanones possess these properties by scavenging free radicals and modulating inflammatory pathways. nih.gov Future studies should systematically evaluate this compound in cellular and in vivo models of inflammation and oxidative stress. bioline.org.brmdpi.com

Enzyme Inhibition: The specific chemical structure of this compound makes it a candidate for interaction with various enzymes. Screening against panels of enzymes, such as those involved in metabolic diseases or microbial survival, could uncover novel inhibitory activities. For example, other furan-based compounds have been investigated as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. nih.gov

Antimicrobial Mechanisms: While some antimicrobial activity has been noted, the mechanism is unknown. Future work should investigate how this compound affects microbial cells, for instance, by disrupting membranes or inhibiting essential metabolic pathways, to better define its potential as an antimicrobial agent.

Green Chemistry Initiatives for Sustainable this compound Research

In line with global trends in chemical manufacturing, future research on this compound will be heavily influenced by the principles of green chemistry. The goal is to develop production methods that are less hazardous, more resource-efficient, and environmentally benign.

Biocatalysis and Fermentation: One of the most promising green avenues is the use of biocatalysts (isolated enzymes) or whole microbial cells for production. researchgate.net This approach, often termed biosynthesis, offers high selectivity under mild reaction conditions (neutral pH, room temperature). researchgate.net Research is advancing on using engineered yeasts and bacteria to produce a variety of flavor compounds and furan derivatives from simple sugars or biomass precursors. nih.govmdpi.comunimore.it Developing a microbial cell factory for de novo synthesis of this compound would be a significant step towards a "natural" and sustainable production process. sci-hub.seresearchgate.net

Renewable Feedstocks: Many furan derivatives can be synthesized from platform chemicals like furfural (B47365), which is readily obtained from the dehydration of sugars found in lignocellulosic biomass. mdpi.comnih.gov Future synthetic strategies will focus on using such renewable starting materials instead of relying on petrochemicals, thereby creating a more sustainable value chain. osti.gov

Greener Catalytic Processes: As mentioned in the context of novel synthesis, the use of more sustainable catalysts is a key green chemistry initiative. This includes replacing precious metal catalysts with those based on abundant, less toxic metals (e.g., iron, copper) or using non-metal catalysts. rsc.orgresearchgate.netacs.org The cross-ketonization of furoate esters over a simple ZrO₂ catalyst is a prime example of a greener route that reduces waste and avoids hazardous reagents. rsc.orgrsc.org

Table 2: Green Chemistry Approaches for Future this compound Research
Green InitiativeDescriptionPotential ImpactReference
Biocatalytic SynthesisUsing isolated enzymes or whole microorganisms to produce the target compound from simple precursors.Reduces energy consumption and waste; enables "natural" labeling for flavor applications. nih.govresearchgate.netacs.org
Use of Renewable FeedstocksSynthesizing the compound from biomass-derived platform chemicals like furfural instead of petroleum.Reduces fossil fuel dependence and improves the carbon footprint of the process. mdpi.comnih.gov
Improved CatalysisEmploying non-toxic, recyclable catalysts (e.g., ZrO₂) and continuous-flow processes.Increases reaction efficiency, minimizes hazardous waste (improves E-factor), and enhances safety. rsc.orgrsc.orgsci-hub.se

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2-Pentanoylfuran in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound due to its volatility and compatibility with furan derivatives. The National Institute of Standards and Technology (NIST) provides standardized retention indices and mass spectral data for this compound, which are critical for accurate identification . For quantification, calibration curves using internal standards (e.g., deuterated analogs) are advised to mitigate matrix effects in food or biological samples .

Q. What are the natural sources of this compound, and how can they be extracted for research purposes?

this compound occurs naturally in grilled or roasted beef and is a component of volatile oils in plants like Artemisia herba-alba. Cold aqueous solvent extraction followed by GC-MS analysis is effective for isolating it from plant matrices, while headspace solid-phase microextraction (HS-SPME) is preferred for food samples to preserve thermally labile compounds .

Q. How is this compound synthesized, and what are the critical reaction parameters?

A common synthetic route involves the Friedel-Crafts acylation of furan with pentanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Reaction temperature (<50°C) and solvent polarity (e.g., dichloromethane) must be optimized to avoid side reactions like polymerization of the furan ring . Purity can be verified using thin-layer chromatography (TLC) and NMR spectroscopy.

Advanced Research Questions

Q. How do solubility-enhancing formulations affect the bioactivity of this compound in antimicrobial studies?

Encapsulation with cyclodextrins or lipid-based carriers increases this compound’s aqueous solubility from ~1 mg/L to >5 mg/L, enhancing its diffusion across microbial cell membranes. This method reduces the effective inhibitory concentration (MIC) against Staphylococcus aureus by 40–60% compared to unformulated samples. Researchers should conduct time-kill assays and membrane permeability tests to validate mechanism-based efficacy .

Q. What methodological considerations are critical when reconciling contradictory data on this compound’s toxicity thresholds?

Discrepancies in no-observed-adverse-effect levels (NOAELs) often arise from differences in experimental design, such as inconsistent dosing intervals or animal models. For example, the European Food Safety Authority (EFSA) classifies this compound as a Class II flavouring agent with a threshold of 0.09 mg/kg/day, but studies using prolonged exposure models report higher sensitivity. Meta-analyses following PRISMA guidelines are recommended to assess bias sources (e.g., allocation concealment, blinding) and adjust for heterogeneity .

Q. How can researchers optimize experimental designs to study this compound’s role in Maillard reaction pathways?

Controlled kinetic studies under varying pH (5–8), temperature (100–180°C), and precursor concentrations (e.g., reducing sugars and amino acids) are essential. Use response surface methodology (RSM) to model interaction effects and identify key intermediates. Real-time monitoring via FT-IR or HPLC-MS can track furan formation dynamics, while isotopic labeling (e.g., ¹³C-glucose) clarifies precursor contribution .

Q. What strategies improve the reliability of this compound’s bioactivity data in cell-based assays?

To minimize false positives/negatives:

  • Pre-saturate culture media with this compound to account for volatility.
  • Use gas-tight incubation systems (e.g., sealed multi-well plates with CO₂-permeable membranes).
  • Include antioxidant controls (e.g., ascorbic acid) to distinguish compound-specific effects from oxidative stress artifacts .

Methodological Guidance

Q. How should researchers evaluate the quality of existing literature on this compound for systematic reviews?

Apply the Cochrane Collaboration’s risk-of-bias tool (RoB 2.0) to assess domains like randomization, blinding, and selective reporting. Prioritize studies with reproducible chromatographic data (e.g., NIST-validated spectra) and explicit conflict-of-interest disclosures. For conflicting toxicological data, use GRADE criteria to weigh evidence strength .

What frameworks are effective for formulating hypothesis-driven research questions on this compound?

Use the PICO framework:

  • Population/Problem : Microbial pathogens or food matrices.
  • Intervention : this compound at specific concentrations/formulations.
  • Comparison : Untreated controls or alternative flavoring agents.
  • Outcome : MIC values, flavor profile scores, or oxidative stability metrics. Ensure questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Data Interpretation and Reporting

Q. How can researchers address variability in this compound’s stability during long-term storage?

Stability is pH- and temperature-dependent. Store samples in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation. For kinetic stability studies, use accelerated aging models (e.g., Arrhenius equation-based predictions) and validate degradation products via LC-QTOF-MS .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Probit or log-logistic regression models are preferred for calculating LD₅₀/LC₅₀ values. For non-linear responses, Bayesian hierarchical models can account for interspecies variability. Report 95% confidence intervals and use sensitivity analyses to test robustness against outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.